REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([NH2:5])=[NH:4].[Na].[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][C:17](=O)[C:16](=[CH:21]N(C)C)[CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8]>C(O)C>[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][C:17]2[N:4]=[C:3]([NH2:5])[N:2]=[CH:21][C:16]=2[CH2:15]1)=[O:13])([CH3:10])([CH3:8])[CH3:9] |f:0.1,^1:5|
|
Name
|
|
Quantity
|
7.07 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
reaction mixture
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)=CN(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
WAIT
|
Details
|
was performed for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent and purification by means of column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(N=C(N=C2)N)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.72 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |